3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine
Description
Properties
IUPAC Name |
3-nitro-5H-benzimidazolo[1,2-a][3,1]benzothiazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2S/c18-17(19)10-5-6-12-9(7-10)8-20-14-15-11-3-1-2-4-13(11)16(12)14/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBYJEQYBVUMKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])N3C4=CC=CC=C4N=C3S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with 2-chlorobenzothiazole in the presence of a base, followed by nitration to introduce the nitro group at the desired position. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Oxidation: Oxidative reactions can further modify the benzimidazole or benzothiazine rings, often using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, often in an acidic or neutral medium.
Major Products
Reduction: 3-amino-5H-benzimidazo[1,2-a][3,1]benzothiazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzimidazole or benzothiazine rings.
Scientific Research Applications
3-Nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Electronic and Thermal Properties
Key comparisons with analogs are summarized below:
Key Observations:
- The nitro group in 3-nitro-5H-benzimidazo[...] likely increases thermal stability compared to unsubstituted BBIT due to stronger intermolecular interactions .
- Triplet energy (ET) values for nitro derivatives remain unstudied, but nitro groups typically lower LUMO levels, enhancing electron affinity—critical for OLED host materials .
Biological Activity
3-Nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article will explore its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions that integrate benzimidazole and benzothiazine structures. Recent studies have proposed various synthetic routes that enhance yield and purity. For instance, a one-pot synthesis method has been reported, which combines substituted acrylic acids with 1H-benzimidazole-2-thiol using coupling reagents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) . This method facilitates the formation of fused tricyclic derivatives efficiently.
Key Synthetic Pathway
- Starting Materials : 1H-benzimidazole-2-thiol and trans-substituted acrylic acids.
- Reagents : TBTU as a coupling agent.
- Conditions : Room temperature, DMF as solvent.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrated that derivatives of this compound showed growth inhibition against various tumor cell lines. The IC50 values for several compounds derived from this structure were reported in the low micromolar range (IC50 = 2-19 μM) .
Flow cytometry analyses revealed that these compounds could delay cell cycle progression through the G1 phase without causing direct DNA damage. This suggests alternative mechanisms of action may be at play, possibly involving interference with cellular signaling pathways rather than direct interaction with DNA .
Antimicrobial Activity
The compound also displays promising antimicrobial properties. A study synthesized a series of fused benzimidazole-thiazinone derivatives and evaluated their antimicrobial efficacy against various microorganisms. The results indicated significant antibacterial and antifungal activities .
Summary of Biological Activities
Case Studies and Research Findings
Several case studies have highlighted the biological potential of compounds related to this compound:
- Anticancer Study : A compound derived from this structure was tested against five different cancer cell lines. The study revealed that it significantly inhibited cell growth and altered cell cycle dynamics without inducing DNA damage .
- Antimicrobial Evaluation : A series of derivatives were synthesized and tested for their antimicrobial properties. The findings showed that certain modifications to the benzimidazole or benzothiazine moieties enhanced their efficacy against specific pathogens .
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- Mechanistic Studies : Investigating the precise molecular mechanisms through which these compounds exert their effects.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to assess therapeutic potential.
Q & A
Q. What are the standard synthetic routes for 3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine?
The synthesis typically involves multi-step protocols:
- Cyclization reactions : Starting with benzothiazin-2-thione derivatives, hydrazine is used to form tetrazolo or triazolo intermediates. Subsequent acid-catalyzed cyclization (e.g., acetic or butyric acid) yields the fused benzothiazine core .
- Purification : Silica gel chromatography with ethyl acetate as eluent is standard for isolating intermediates and final products .
- Example: Reaction of 1,4-dihydro-8-methyl-2H-3,1-benzothiazin-2-thione with hydrazine at 0°C, followed by acetic acid cyclization, yields 9-methyl-5H-tetrazolo[1,5-a][3,1]benzothiazine (174°C melting point) .
Q. What spectroscopic and analytical methods are used to characterize this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR for structural confirmation, supplemented by 2D NMR (e.g., COSY, HSQC) to resolve complex regiochemistry .
- Elemental Analysis : Validates purity by matching experimental and theoretical C, H, N percentages (e.g., C 59.09% theoretical vs. 58.86% observed for a triazolo derivative) .
- High-Resolution Mass Spectrometry (HRESIMS) : Confirms molecular weight and fragmentation patterns .
Q. What pharmacological properties have been explored for this compound?
While direct data on this compound is limited, structurally related benzothiazines exhibit:
- Antibacterial Activity : Analogous compounds (e.g., 1,3,3-trimethyl-9-chloro derivatives) show bacteriostatic effects against E. coli and S. typhi at 1:1000 dilutions .
- Antitumor Potential : Imidazo[1,2-a]pyrimidine derivatives demonstrate IC50 values of ~10 µM in cytotoxicity assays .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of nitro-substituted benzothiazine derivatives?
Contradictions in reported yields (e.g., 0.45 g vs. 1.6 g from similar starting materials) can be addressed by:
- Temperature Control : Lower reaction temperatures (e.g., 0°C for hydrazine reactions) reduce side-product formation .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) may slow cyclization; adjusting acid catalysts (e.g., formic vs. acetic acid) can modulate reactivity .
- Chromatographic Refinement : Gradient elution or mixed solvents improve separation of polar intermediates .
Q. What computational methods predict the electronic properties of this compound for OLED applications?
For materials science applications (e.g., thermally activated delayed fluorescence):
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps and triplet energy levels (ET). For example, benzimidazo[1,2-a][3,1]benzothiazine derivatives exhibit ET ≈ 3.0 eV, critical for host materials in OLEDs .
- Molecular Docking : Evaluates interactions with biological targets (e.g., α-glucosidase for antidiabetic studies) by simulating binding affinities .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay Conditions : Variations in bacterial strains (e.g., S. schottmuelleri vs. S. typhi) or dilution protocols affect MIC values .
- Structural Modifications : Nitro groups enhance electron deficiency, altering redox properties and bioactivity. Comparative studies with non-nitro analogs are essential .
Q. What strategies address challenges in achieving high purity for electrophysical studies?
- Recrystallization : Use solvent pairs (e.g., ethyl acetate/hexane) to remove trace impurities .
- Thermogravimetric Analysis (TGA) : Confirms thermal stability (e.g., decomposition temperatures up to 392°C for OLED host materials) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
